molecular formula C24H36O3 B3025950 Carbolactona CAS No. 155443-55-3

Carbolactona

Cat. No.: B3025950
CAS No.: 155443-55-3
M. Wt: 372.5 g/mol
InChI Key: ICBKTZVCTSCWTL-WYCYEJLCSA-N
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Description

Carbolactone is a lactone, which is a cyclic ester It is characterized by a seven-membered ring structure This compound is derived from caproic acid and is known for its colorless liquid form that is miscible with most organic solvents and water

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbolactone is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Peracetic Acid} \rightarrow \text{Carbolactone} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of carbolactone involves the continuous synthesis in a microreactor system to manage the exothermic nature of the reaction. This method allows for a high conversion rate of cyclohexanone to carbolactone, with yields reaching up to 82.6% .

Chemical Reactions Analysis

Types of Reactions

Carbolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water is used as the reagent, and the reaction is catalyzed by acids such as acetic acid.

    Esterification: This reaction typically requires an acid catalyst and elevated temperatures.

Major Products Formed

Mechanism of Action

The mechanism of action of carbolactone involves its polymerization to form polycaprolactone. This process is typically carried out through ring-opening polymerization, where the lactone ring is opened and polymerized to form long chains of polycaprolactone. The polymerization is catalyzed by various catalysts, including tin octoate and aluminum isopropoxide .

Comparison with Similar Compounds

Carbolactone is unique among lactones due to its seven-membered ring structure. Similar compounds include:

These compounds differ in the position of the lactone ring and the number of carbon atoms in the ring. Carbolactone’s unique structure and properties make it particularly suitable for applications in biodegradable polymers and biomedical devices .

Properties

IUPAC Name

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKTZVCTSCWTL-WYCYEJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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